REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH3:5][NH:6][CH2:7][CH2:8][NH:9][CH3:10]>>[C:1]([CH2:2][CH2:3][N:6]([CH3:5])[CH2:7][CH2:8][N:9]([CH2:3][CH2:2][C:1]#[N:4])[CH3:10])#[N:4]
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
It was heated at 80° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the volatile constituents were then removed in vacuo at a bath temperature of 80° C
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCN(CCN(C)CCC#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |